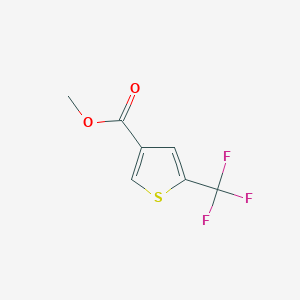

Methyl 5-(trifluoromethyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-5(13-3-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHJZTIWHSEZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(Trifluoromethyl)thiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway to Methyl 5-(trifluoromethyl)thiophene-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this thiophene derivative a valuable precursor for the development of novel pharmaceuticals and functional materials. This document details a robust, multi-step synthesis commencing from basic precursors, elucidates the mechanistic underpinnings of each transformation, and provides detailed experimental protocols. The presented route is designed for adaptability and scalability, catering to the needs of researchers in both academic and industrial settings.

Introduction: The Significance of Trifluoromethylated Thiophenes

The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. When appended to a thiophene scaffold—a privileged heterocycle in numerous FDA-approved drugs—the resulting trifluoromethylthiophene core represents a powerful platform for generating new chemical entities with enhanced properties. This compound serves as a key intermediate, offering versatile handles for further chemical elaboration at both the carboxylate and the thiophene ring.

This guide presents a logical and efficient synthetic strategy, beginning with the construction of a key trifluoromethylated building block, followed by the assembly of the thiophene ring via the Gewald reaction, and culminating in the deamination of an intermediate aminothiophene to yield the target compound.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, prioritizing commercially available starting materials and well-established, high-yielding reactions. The strategy hinges on the initial construction of a trifluoromethylated β-ketoester, which then undergoes a multicomponent Gewald reaction to form the thiophene ring with the desired substitution pattern. The final step involves the removal of an amino group, installed during the cyclization, to afford the target molecule.

Caption: Mechanism of Claisen condensation.

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.5 equivalents) and anhydrous ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of ethyl acetate (1.2 equivalents) in anhydrous ethanol dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, add ethyl trifluoroacetate (1.0 equivalent) dropwise, again keeping the temperature below 10 °C. [1][2]5. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated sulfuric acid.

-

Extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 4,4,4-trifluoroacetoacetate, which can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Base | Sodium ethoxide | [1][2] |

| Solvent | Anhydrous Ethanol | [1][2] |

| Temperature | 0-10 °C | [2] |

| Reaction Time | 12-16 hours | N/A |

| Typical Yield | 70-80% | [2] |

Step 2: Gewald Aminothiophene Synthesis

This step involves a multi-component Gewald reaction to construct the thiophene ring. Ethyl 4,4,4-trifluoroacetoacetate is reacted with methyl cyanoacetate and elemental sulfur in the presence of a base, typically a secondary amine like morpholine or piperidine, to yield Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate. [3][4] Mechanism: The Gewald reaction proceeds through an initial Knoevenagel condensation between the β-ketoester and methyl cyanoacetate to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur to the activated methylene group, subsequent cyclization, and tautomerization to afford the final 2-aminothiophene product. [3]

Caption: Simplified Gewald reaction pathway.

Experimental Protocol:

-

In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent), methyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol or DMF.

-

Add morpholine (0.5-1.0 equivalent) as a catalyst. [5]3. Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from ethanol or purified by column chromatography to give pure Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate. [6][7][8]

Parameter Value Reference Reagents Ethyl 4,4,4-trifluoroacetoacetate, Methyl cyanoacetate, Sulfur [3][4] Catalyst Morpholine [5] Solvent Ethanol or DMF [5] Temperature 50-60 °C [5] Reaction Time 4-6 hours N/A | Typical Yield | 60-75% | N/A |

Step 3: Deamination via Diazotization

The final step is the removal of the amino group from the 2-position of the thiophene ring. This is achieved through a diazotization reaction followed by reduction. A common method involves converting the amine to a diazonium salt using sodium nitrite in an acidic medium, followed by treatment with a reducing agent like hypophosphorous acid.

Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. [9][10]The diazonium group is an excellent leaving group (N2 gas), and in the presence of a reducing agent like hypophosphorous acid, it is replaced by a hydrogen atom through a radical mechanism.

Experimental Protocol:

-

Dissolve Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate (1.0 equivalent) in a mixture of THF and concentrated hydrochloric acid at 0 °C.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, cool a solution of 50% hypophosphorous acid to 0 °C.

-

Slowly add the cold diazonium salt solution to the hypophosphorous acid.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the residue by column chromatography to afford the final product, this compound.

| Parameter | Value | Reference |

| Diazotizing Agent | NaNO2 / HCl | [9][10] |

| Reducing Agent | Hypophosphorous acid | N/A |

| Solvent | THF / Water | N/A |

| Temperature | 0 °C to room temperature | N/A |

| Reaction Time | 12-24 hours | N/A |

| Typical Yield | 50-70% | N/A |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound from basic and commercially available precursors. The use of the Gewald reaction allows for the efficient construction of the substituted thiophene core in a single step. The subsequent deamination provides a clean conversion to the final product. This guide offers valuable insights and practical protocols for researchers and scientists engaged in the synthesis of fluorinated heterocyclic compounds for applications in drug discovery and materials science.

References

-

Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

-

O'Connor, C. J. The kinetics and mechanism of the hydrolysis of amides. Q. Rev. Chem. Soc.1970 , 24 (4), 553-564. [Link]

- CN103694119A - Preparation method of ethyl 4,4,4-trifluoroacetoacetate.

-

Roberts, I.; Urey, H. C. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. J. Am. Chem. Soc.1938 , 60 (10), 2391–2393. [Link]

- US4883904A - Process for the preparation of ethyl 4,4,4-trifluoroacetoacetate.

-

Gewald, K. Heterocyclic Syntheses with α-Cyano-β-keto Esters. Angew. Chem. Int. Ed. Engl.1966 , 5 (6), 577-578. [Link]

-

Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. [Link]

-

Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40 (2), 251–277. [Link]

-

Kumar, A.; Singh, S. K.; Sharma, C. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Adv.2023 , 13 (25), 17089-17098. [Link]

Sources

- 1. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. 1574635-45-2|Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate | 1574635-45-2 [chemicalbook.com]

- 8. Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate | 1574635-45-2 [sigmaaldrich.com]

- 9. byjus.com [byjus.com]

- 10. Diazotization | McGraw Hill's AccessScience [accessscience.com]

Physical and chemical properties of "Methyl 5-(trifluoromethyl)thiophene-3-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, combining a thiophene ring with a trifluoromethyl group and a methyl ester, impart a distinct set of physicochemical properties that make it a valuable building block in the synthesis of novel molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its behavior and potential applications.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C7H5F3O2S | |

| Molecular Weight | 226.18 g/mol | |

| CAS Number | 328-66-5 | |

| Appearance | White to off-white powder | |

| Melting Point | 45-49 °C | |

| Boiling Point | 224-225 °C | |

| Density | 1.471 g/cm³ | |

| Solubility | Insoluble in water | |

| Refractive Index | 1.482 |

The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the thiophene ring, impacting its reactivity and intermolecular interactions. This electron-withdrawing nature can enhance the acidity of adjacent protons and modulate the compound's metabolic stability, a key consideration in drug design.

Spectroscopic and Analytical Characterization

A thorough understanding of a molecule's structure and purity is paramount. The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information. The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons on the thiophene ring and the methyl ester. The ¹³C NMR would provide insights into the carbon framework, while ¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are common techniques. The molecular ion peak would confirm the molecular weight of 226.18 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include the C=O stretch of the ester group, C-F stretches of the trifluoromethyl group, and vibrations associated with the thiophene ring.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The ester can undergo hydrolysis to the corresponding carboxylic acid or be converted to other derivatives such as amides. The thiophene ring can participate in various electrophilic and nucleophilic substitution reactions, although the electron-withdrawing trifluoromethyl group will influence the regioselectivity of these transformations.

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. For instance, it can be a precursor for compounds with potential biological activities.

The following diagram outlines a generalized synthetic pathway involving this molecule.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a thiophene core, a trifluoromethyl group, and a methyl ester functionality provides a platform for the development of a wide range of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to Methyl 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of many innovative therapeutic agents and functional materials. Among these, thiophene-containing scaffolds have garnered significant attention due to their diverse biological activities and unique electronic properties. This guide provides a comprehensive technical overview of a particularly promising, albeit specialized, molecule: Methyl 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylate . Due to the limited direct literature on this exact compound, this guide will focus on its core structural motif, the thieno[3,2-b]thiophene scaffold, and extrapolate key scientific insights relevant to the target molecule, supported by data from closely related analogues.

Core Compound Identity: Unveiling the Molecular Architecture

The foundational step in understanding any chemical entity is to establish its precise molecular identity.

CAS Number and Molecular Structure

While a dedicated CAS number for "Methyl 5-(trifluoromethyl)thiophene-3-carboxylate" remains elusive in major chemical databases, a closely related and structurally significant analogue, Methyl 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylate , has been identified.

Molecular Formula: C₉H₅F₃O₂S₂

Molecular Weight: 282.26 g/mol

The molecular structure, depicted below, reveals a fused bicyclic system composed of two thiophene rings, known as the thieno[3,2-b]thiophene core. This core is substituted with a trifluoromethyl group at the 5-position and a methyl carboxylate group at the 2-position.

Caption: Molecular structure of Methyl 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylate.

Synthesis Strategies: Constructing the Thieno[3,2-b]thiophene Core

The synthesis of thieno[3,2-b]thiophene derivatives is a topic of significant interest in organic chemistry, with several established methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

A prevalent and versatile approach to constructing substituted thieno[3,2-b]thiophenes involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are favored for their high efficiency and tolerance of a wide range of functional groups.[1]

Conceptual Workflow for Suzuki Coupling:

Caption: Conceptual workflow of a Suzuki cross-coupling reaction for the synthesis of substituted thieno[3,2-b]thiophenes.

Experimental Causality: The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that underlies the C-C bond formation. The base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction at an appropriate temperature.

Dieckman Condensation Approach

Another powerful strategy for the synthesis of the thieno[3,2-b]thiophene core is through a Dieckman condensation of appropriately substituted thiophene precursors.[2][3] This intramolecular cyclization is particularly useful for creating the fused ring system.

Illustrative Reaction Scheme:

The reaction of 3-nitrothiophene-2,5-dicarboxylates with thioglycolates can lead to the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives.[3] This approach highlights the utility of nucleophilic aromatic substitution followed by intramolecular condensation.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | The planar, rigid thieno[3,2-b]thiophene core and the presence of polar groups would favor a solid state. |

| Melting Point | Moderately high | Aromatic, planar molecules often have higher melting points due to efficient crystal packing. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Chloroform) | The methyl ester and trifluoromethyl groups will enhance solubility in organic media. |

| Lipophilicity (logP) | Moderately high | The aromatic rings and the trifluoromethyl group contribute to its lipophilic character. |

Spectroscopic Characterization

The structural elucidation of Methyl 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylate would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the thieno[3,2-b]thiophene core and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylate groups.

-

¹³C NMR: Would reveal distinct signals for each carbon atom in the molecule, including the carbons of the thiophene rings, the methyl ester, and the trifluoromethyl group (which would appear as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule, and fragmentation patterns characteristic of the loss of the methyl ester and trifluoromethyl groups.[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the C=O stretching of the ester group (around 1720 cm⁻¹), C-F stretching of the trifluoromethyl group, and various C-H and C=C stretching and bending vibrations of the aromatic rings.[5][6]

Applications in Research and Development

The thieno[3,2-b]thiophene scaffold is a "privileged" structure in both materials science and medicinal chemistry, suggesting a range of potential applications for its derivatives.

Organic Electronics

Thieno[3,2-b]thiophene-based molecules are extensively investigated for their use in organic electronics due to their excellent charge transport properties, good stability, and tunable electronic characteristics.[7]

-

Organic Field-Effect Transistors (OFETs): The planar and rigid structure of the thieno[3,2-b]thiophene core facilitates efficient π-π stacking in the solid state, which is crucial for high charge carrier mobility.

-

Organic Solar Cells (OSCs): These compounds can act as electron-donating or electron-accepting materials in the active layer of organic solar cells.[2][7] The ability to modify the electronic properties through substitution allows for the fine-tuning of the energy levels to optimize device performance.

Workflow for OFET Fabrication and Characterization:

Caption: A generalized workflow for the fabrication and testing of organic field-effect transistors (OFETs) based on thieno[3,2-b]thiophene derivatives.

Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a number of FDA-approved drugs, and the thieno[3,2-b]thiophene scaffold is a promising platform for the development of new therapeutic agents.[8]

-

Anticancer Activity: Derivatives of related thienopyridines have shown potential as anticancer agents.[9] The rigid, planar structure of the thieno[3,2-b]thiophene core can serve as a scaffold to present various functional groups for interaction with biological targets.

-

Enzyme Inhibition: The electronic properties and substitution patterns of thienopyrimidines, which are structurally related, have been explored for their inhibitory activity against various enzymes.[10]

-

Antimicrobial and Anti-inflammatory Properties: Thienopyrimidines have also been reported to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[10]

The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylate is not available, general precautions for handling trifluoromethylated thiophene compounds should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13][14]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Perspectives

Methyl 5-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylate represents a fascinating, albeit underexplored, molecule at the intersection of materials science and medicinal chemistry. The thieno[3,2-b]thiophene core provides a robust and electronically tunable platform, while the trifluoromethyl and methyl carboxylate substituents offer avenues for modulating its physicochemical and biological properties. Future research into the synthesis, characterization, and application of this and related compounds will undoubtedly open new doors for the development of next-generation organic electronics and novel therapeutic agents. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich scientific landscape of substituted thieno[3,2-b]thiophenes.

References

-

Two Thieno[3,2- b ]thiophene-Based Small Molecules as Bifunctional Photoactive Materials for Organic Solar Cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2011). PMC. Retrieved January 19, 2026, from [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2021). MDPI. Retrieved January 19, 2026, from [Link]

-

Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2018). Beilstein Journals. Retrieved January 19, 2026, from [Link]

-

Thieno[3,4-b]thiophene-Based Novel Small-Molecule Optoelectronic Materials. (2017). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021). PMC. Retrieved January 19, 2026, from [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl. (n.d.). Arkivoc. Retrieved January 19, 2026, from [Link]

-

Safety Data Sheet. (2026). AA Blocks. Retrieved January 19, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Two Thieno[3,2-b]thiophene-Based Small Molecules as Bifunctional Photoactive Materials for Organic Solar Cells. (2017). Wiley Online Library. Retrieved January 19, 2026, from [Link]

-

(PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). (2004). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Understanding the Properties and Applications of Methyl Thieno[3,2-b]thiophene-5-carboxylate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. Retrieved January 19, 2026, from [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]1094/abstract)

Sources

- 1. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate

Introduction

Methyl 5-(trifluoromethyl)thiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the ester functionality on the thiophene ring imparts unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of novel compounds. Accurate and unambiguous structural elucidation of this compound is paramount for its application in drug development and materials research. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural analysis of complex organic molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The key structural features that will be interrogated by various spectroscopic methods are the thiophene ring protons, the methyl ester group, and the trifluoromethyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide crucial information about the connectivity and chemical environment of the atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the relevant range for trifluoromethyl groups (e.g., -50 to -80 ppm relative to CFCl₃).

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H-2 |

| ~7.8 | Singlet | 1H | H-4 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Interpretation:

-

Thiophene Protons: The two protons on the thiophene ring are expected to appear as singlets due to the substitution pattern, which minimizes proton-proton coupling. The proton at the 2-position (H-2) is adjacent to the electron-withdrawing ester group and is therefore expected to be deshielded and appear at a higher chemical shift (~8.3 ppm) compared to the proton at the 4-position (H-4, ~7.8 ppm).

-

Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are in a shielded environment and are expected to appear as a sharp singlet at around 3.9 ppm.

¹³C NMR Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |

| ~162 | Singlet | C=O (ester) |

| ~145 | Quartet (²JCF ≈ 35-40 Hz) | C-5 |

| ~135 | Singlet | C-2 |

| ~130 | Singlet | C-4 |

| ~125 | Singlet | C-3 |

| ~122 | Quartet (¹JCF ≈ 270 Hz) | -CF₃ |

| ~52 | Singlet | -OCH₃ |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to appear at a characteristic downfield chemical shift of around 162 ppm.

-

Thiophene Carbons: The carbon atoms of the thiophene ring will have distinct chemical shifts based on their substituents. The carbon bearing the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms (²JCF). The carbon of the trifluoromethyl group itself will also be a quartet with a much larger one-bond coupling constant (¹JCF).

-

Methyl Ester Carbon: The carbon of the methyl ester group will appear at a typical chemical shift of around 52 ppm.

¹⁹F NMR Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-60 to -70 | Singlet | -CF₃ |

Interpretation:

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to appear as a single sharp peak in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic for a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550, ~1450 | Medium-Strong | C=C stretch (thiophene ring) |

| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group.[1]

-

The strong and broad absorptions in the 1300-1100 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

The C-H stretching vibrations of the thiophene ring and the methyl group will appear around 3100 cm⁻¹ and 2960 cm⁻¹, respectively.

-

The characteristic C=C stretching vibrations of the thiophene ring are expected in the 1550-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectral Data and Interpretation (Predicted for EI)

| m/z | Relative Intensity | Assignment |

| 224 | High | [M]⁺ (Molecular Ion) |

| 193 | High | [M - OCH₃]⁺ |

| 165 | Medium | [M - COOCH₃]⁺ |

| 155 | Medium | [M - CF₃]⁺ |

| 69 | High | [CF₃]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 224, corresponding to the molecular weight of the compound (C₇H₅F₃O₂S).

-

Fragmentation Pattern:

-

Loss of the methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 193.

-

Loss of the entire methoxycarbonyl radical (-COOCH₃) would give a fragment at m/z 165.

-

Cleavage of the C-CF₃ bond would lead to a fragment at m/z 155.

-

The trifluoromethyl cation ([CF₃]⁺) itself is a stable fragment and would likely be observed as a prominent peak at m/z 69.

-

Sources

The Dual-Edged Sword: Navigating the Reactivity of the Thiophene Ring in Methyl 5-(trifluoromethyl)thiophene-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the thiophene ring in Methyl 5-(trifluoromethyl)thiophene-3-carboxylate. This molecule presents a fascinating case study in heterocyclic chemistry, where the inherent aromaticity of the thiophene ring is significantly modulated by the presence of two powerful, yet opposing, electronic-effect substituents: the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position and the deactivating, meta-directing methyl carboxylate (-COOCH3) group at the 3-position. This guide will dissect the electronic landscape of the molecule, predict its behavior in key organic reactions, and provide field-proven insights and detailed experimental protocols for its synthetic manipulation.

Introduction: The Thiophene Core - A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a ubiquitous scaffold in medicinal chemistry, valued for its bioisosteric relationship with the benzene ring, which can improve physicochemical properties and metabolic stability.[1] Its aromatic character allows it to readily undergo electrophilic aromatic substitution, making it a versatile template for drug design.[1] However, the reactivity of the thiophene ring is highly dependent on the nature and position of its substituents. Understanding these substituent effects is paramount for the strategic design of synthetic routes and the development of novel therapeutic agents.

This guide focuses on the specific case of this compound, a molecule where the thiophene core is subjected to a significant electronic push-pull effect. This interplay of electronic forces creates a unique reactivity profile that will be explored in detail.

Electronic Landscape: The Tug-of-War between -CF3 and -COOCH3

The reactivity of an aromatic ring is fundamentally governed by its electron density. In this compound, two key substituents dictate this electronic landscape.

The Trifluoromethyl Group: A Potent Electron Sink

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry.[2][3] Its potent inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which strongly polarize the C-F bonds and, consequently, the C-C bond connecting the group to the thiophene ring. This inductive withdrawal of electron density deactivates the ring towards electrophilic attack.

The Methyl Carboxylate Group: A Deactivating Meta-Director

The methyl carboxylate (-COOCH3) group is also an electron-withdrawing group, primarily through a resonance effect (-M or -R) where the pi-electrons of the carbonyl group pull electron density from the aromatic ring. It also exerts a deactivating inductive effect (-I). In electrophilic aromatic substitution reactions, this group typically directs incoming electrophiles to the meta position.

The Combined Effect: A Highly Deactivated and Regiochemically Defined Ring

The presence of both a powerful -I group at the 5-position and a -M/-I group at the 3-position renders the thiophene ring in this compound significantly electron-deficient. This profound deactivation makes electrophilic aromatic substitution challenging, requiring harsh reaction conditions.

The directing effects of these two groups are crucial for predicting the regioselectivity of any potential substitution. The trifluoromethyl group, being primarily an inductive withdrawer, deactivates the ortho and para positions most strongly. The methyl carboxylate group, through resonance, also deactivates the ortho and para positions and directs incoming electrophiles to the meta position. In this specific molecule, the only available position for electrophilic attack is the 4-position.

Predicted Reactivity and Synthetic Strategies

Based on the electronic analysis, we can predict the reactivity of this compound in key transformation types.

Electrophilic Aromatic Substitution: A Challenging but Feasible Transformation

Due to the strong deactivation of the ring, electrophilic aromatic substitution (EAS) will be significantly slower than on unsubstituted thiophene. However, with potent electrophiles and forcing conditions, substitution at the C4 position is expected.

Logical Flow of Electrophilic Aromatic Substitution

Caption: Predicted pathway for electrophilic aromatic substitution on the title compound.

Experimental Protocol: Nitration of this compound

This protocol is a representative example and may require optimization.

Materials:

-

This compound

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature at 0°C.

-

In the dropping funnel, prepare a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) (nitrating mixture).

-

Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 4-nitro-5-(trifluoromethyl)thiophene-3-carboxylate.

Nucleophilic Aromatic Substitution: A More Favorable Pathway

The electron-deficient nature of the thiophene ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for electron-rich aromatics.[4] The presence of the strong electron-withdrawing groups stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.

Workflow for Nucleophilic Aromatic Substitution

Caption: A generalized workflow for performing a nucleophilic aromatic substitution.

For an SNAr reaction to occur, a good leaving group (e.g., a halide) must be present on the ring. Let's consider a hypothetical derivative, Methyl 2-chloro-5-(trifluoromethyl)thiophene-3-carboxylate.

Experimental Protocol: Amination via SNAr

This protocol is adapted from known procedures for similar thiophene systems.

Materials:

-

Methyl 2-chloro-5-(trifluoromethyl)thiophene-3-carboxylate

-

Desired amine (e.g., morpholine)

-

Potassium Carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a sealed tube, add Methyl 2-chloro-5-(trifluoromethyl)thiophene-3-carboxylate (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Seal the tube and heat the reaction mixture at 80-100°C for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-amino-substituted thiophene.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- Two doublets in the aromatic region for the thiophene protons at C2 and C4, with a small coupling constant (J ≈ 1-2 Hz). The proton at C2 will likely be at a lower field than the proton at C4. |

| ¹³C NMR | - A quartet for the CF3 carbon due to coupling with fluorine.- Signals for the thiophene ring carbons, with the carbon attached to the CF3 group showing a downfield shift.- A signal for the ester carbonyl carbon (~160-165 ppm). |

| ¹⁹F NMR | - A singlet for the CF3 group. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester (~1720-1740 cm⁻¹).[5]- C-F stretching bands in the region of 1100-1300 cm⁻¹.[5]- Characteristic thiophene ring stretching vibrations.[3][6][7] |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound.- Fragmentation patterns showing the loss of the methoxy group (-OCH3) and the entire ester group (-COOCH3). |

Conclusion

This compound is a molecule of significant interest due to the profound and competing electronic effects of its substituents on the thiophene ring. The strong deactivation by both the trifluoromethyl and methyl carboxylate groups makes electrophilic substitution a challenging endeavor, requiring forcing conditions and directing the incoming electrophile exclusively to the 4-position. Conversely, this electron deficiency opens the door to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. The insights and protocols provided in this guide are intended to empower researchers to effectively navigate the unique reactivity of this and similar substituted thiophenes, facilitating the synthesis of novel compounds for applications in drug discovery and materials science.

References

-

The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. Available at: [Link]

-

The Impact of Trifluoromethyl Groups in Organic Synthesis. Available at: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]

-

Research Article - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. iosrjournals.org [iosrjournals.org]

- 7. globalresearchonline.net [globalresearchonline.net]

The Strategic Deployment of Methyl 5-(Trifluoromethyl)thiophene-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

The confluence of a trifluoromethyl group and a thiophene carboxylate scaffold presents a molecule of significant strategic value in medicinal chemistry. This guide delineates the synthetic rationale, physicochemical characteristics, and diverse therapeutic applications of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate. By dissecting its role as a versatile building block, we explore its potential in the design and synthesis of novel therapeutic agents targeting a spectrum of diseases, from neurodegenerative disorders and cancer to inflammatory and infectious diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the core attributes of this compound and its derivatives, supported by detailed experimental considerations and structure-activity relationship analyses.

Introduction: The Imperative for Fluorinated Heterocycles

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated moieties into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance membrane permeability, improve binding affinity to biological targets, and block metabolic degradation pathways[1][2].

The thiophene ring is a "privileged" scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the phenyl ring and its presence in numerous approved drugs[3][4]. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive core for novel therapeutics.

The convergence of these two powerful pharmacophoric elements in This compound creates a highly versatile and valuable building block for the synthesis of new chemical entities with significant therapeutic potential. This guide will provide a comprehensive overview of this compound's synthesis, properties, and, most importantly, its diverse applications in the pursuit of innovative medicines.

Synthesis of the Core Scaffold: A Plausible and Adaptable Route

While a direct, peer-reviewed synthesis of this compound is not extensively documented, a robust and adaptable synthetic strategy can be proposed based on established methodologies for constructing highly substituted thiophenes. The Gewald aminothiophene synthesis offers a convergent and efficient approach[5][6][7][8]. The proposed synthesis commences with readily available starting materials and proceeds through a multicomponent reaction, highlighting the practicality of this route for generating the core scaffold.

Proposed Synthetic Pathway:

The synthesis would likely involve the condensation of a trifluoromethyl-containing ketone with an active methylene compound, such as methyl cyanoacetate, in the presence of elemental sulfur and a base.

Experimental Protocol: Proposed Gewald Synthesis of Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate

-

Step 1: Knoevenagel Condensation: To a solution of 1,1,1-trifluoroacetone (1.0 eq) and methyl cyanoacetate (1.0 eq) in a suitable solvent such as ethanol or methanol, a catalytic amount of a base (e.g., piperidine or triethylamine) is added. The mixture is stirred at room temperature to facilitate the Knoevenagel condensation, forming the intermediate methyl 2-cyano-4,4,4-trifluorobut-2-enoate.

-

Step 2: Thiophene Ring Formation: To the reaction mixture from Step 1, elemental sulfur (1.1 eq) and a stoichiometric amount of a suitable base (e.g., morpholine or sodium ethoxide) are added. The mixture is then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate.

Note: This is a proposed protocol based on the principles of the Gewald reaction. Optimization of reaction conditions, including solvent, base, and temperature, may be necessary to achieve optimal yields.

The resulting 2-aminothiophene can then be further modified, for instance, through a Sandmeyer reaction to replace the amino group with other functionalities, ultimately leading to this compound.

Physicochemical Profile and Medicinal Chemistry Insights

The unique combination of the trifluoromethyl group, the thiophene ring, and the methyl carboxylate ester imparts a distinct set of physicochemical properties to the molecule, making it an attractive starting point for drug design.

| Property | Predicted Influence | Rationale |

| Lipophilicity (LogP) | Increased | The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and cell penetration. |

| Metabolic Stability | Enhanced | The strong carbon-fluorine bonds in the CF3 group are resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the half-life of derivative compounds[1]. |

| Acidity/Basicity (pKa) | Electron-withdrawing | The CF3 group is a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and affect drug-receptor interactions. |

| Molecular Conformation | Steric Influence | The bulky CF3 group can influence the preferred conformation of the molecule, which can be advantageous for locking in a bioactive conformation. |

| Hydrogen Bonding | Potential Acceptor | The fluorine atoms of the CF3 group can act as weak hydrogen bond acceptors, potentially contributing to binding affinity. |

Potential Therapeutic Applications

The versatility of the this compound scaffold allows for its exploration in a wide range of therapeutic areas. The ester functionality serves as a convenient handle for derivatization into amides, hydrazides, and other functional groups, enabling the generation of diverse chemical libraries for screening.

Neurodegenerative Diseases

Fluorinated compounds are of particular interest for treating central nervous system (CNS) disorders due to their potential to cross the blood-brain barrier. The lipophilicity imparted by the trifluoromethyl group can facilitate this penetration.

One promising avenue is the development of Monoamine Oxidase B (MAO-B) inhibitors . Derivatives of 5-(trifluoromethyl)thiophene-2-carboxamide have shown potential in this area, suggesting that the core scaffold is well-suited for targeting this enzyme, which is implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.

Oncology

The thiophene scaffold is a common feature in many kinase inhibitors. The planarity of the ring and its ability to participate in various binding interactions make it an ideal anchor for targeting the ATP-binding pocket of kinases. The trifluoromethyl group can further enhance binding affinity and selectivity.

Derivatives of this compound could be explored as inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) , by designing molecules that present appropriate pharmacophores for interaction with the kinase active site.

| Compound Class | Target | Reported Activity | Reference |

| Thiazolo[4,5-d]pyrimidine derivatives | Anticancer | Antiproliferative activity against various cancer cell lines | [2] |

| Thiophene-3-carboxamides | JNK Inhibitors | Dual ATP and JIP mimetics | [9][10] |

Inflammatory Diseases

Thiophene-based compounds have a proven track record as anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid targeting cyclooxygenase (COX) enzymes[3][4][11]. The carboxylic acid or ester functionality at the 3-position of the thiophene ring is a key feature for activity in many of these compounds. This compound provides a direct precursor to such derivatives.

Infectious Diseases

The introduction of a trifluoromethyl group is a recognized strategy in the development of antiviral drugs, enhancing both pharmacokinetic and pharmacodynamic properties[12]. Trifluoromethylthiolane derivatives have shown activity against Herpes Simplex Virus type 1 (HSV-1)[13][14]. This suggests that the trifluoromethylthiophene scaffold could be a valuable starting point for the discovery of novel antiviral agents against a range of viruses.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related thiophene carboxamides and other derivatives, several key SAR insights can be extrapolated:

-

The Carboxamide Moiety: Conversion of the methyl ester at the 3-position to various amides is a crucial step for introducing diversity and modulating biological activity. The nature of the substituent on the amide nitrogen can significantly impact target binding and pharmacokinetic properties[15][16].

-

Substitution at the 2-Position: As seen in the proposed Gewald synthesis, this position can be readily functionalized with an amino group, which can then be used as a handle for further derivatization to explore interactions with the target protein.

-

The Thiophene Ring: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions. The overall electronic nature of the ring, influenced by the trifluoromethyl group, will affect its reactivity and binding properties.

Conclusion and Future Perspectives

This compound represents a strategically important and versatile building block in medicinal chemistry. Its unique combination of a privileged heterocyclic scaffold and a property-enhancing trifluoromethyl group makes it a highly valuable starting point for the design and synthesis of novel therapeutic agents. The potential applications span a wide range of diseases, underscoring the importance of continued exploration of this and related fluorinated heterocycles. Future research should focus on the development of efficient and scalable synthetic routes to this core scaffold and the systematic exploration of its derivatization to build diverse chemical libraries for biological screening. The insights gained from such studies will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100. [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). MDPI. [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). ResearchGate. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules, 11(5), 371-376. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Cong, W., Sun, Y., Sun, Y. F., Yan, W. B., Zhang, Y. L., Gao, Z. F., ... & Zhang, J. J. (2021). Trifluoromethyl-substituted 3, 5-bis (arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-κB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1358. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Antiviral drugs containing trifluoromethyl. ResearchGate. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC. [Link]

-

El-Damasy, A. K., & Abd-Elhameed, R. H. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC medicinal chemistry, 13(11), 1321-1343. [Link]

-

Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]

-

Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. PubMed. [Link]

- Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate.

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

-

Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC. [Link]

-

Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

-

method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. Justia Patents. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 5-(trifluoromethyl)thiophene-3-carboxylate" derivatives and analogues

A-00: Executive Summary

This technical guide provides a comprehensive overview of Methyl 5-(trifluoromethyl)thiophene-3-carboxylate and its derivatives, a class of compounds of significant interest in modern medicinal chemistry. The thiophene scaffold, particularly when substituted with a trifluoromethyl group, offers a unique combination of physicochemical properties that are highly advantageous for drug design. This document will delve into the synthesis, reactivity, and structure-activity relationships of these compounds, supported by detailed experimental protocols and mechanistic insights. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to effectively utilize this scaffold in their research and development endeavors.

A-01: Introduction: The Strategic Value of Fluorinated Thiophenes in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with thiophene being a particularly "privileged" scaffold in drug discovery.[1][2] The incorporation of fluorine atoms, and specifically the trifluoromethyl (CF3) group, into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The CF3 group's strong electron-withdrawing nature significantly modulates the electronic properties of the aromatic ring to which it is attached, influencing the molecule's overall reactivity and interaction with biological targets.[4]

The this compound core combines these advantageous features:

-

The Thiophene Ring: A versatile aromatic heterocycle, considered a bioisostere of the benzene ring, that is readily functionalized.[1][5]

-

The Trifluoromethyl Group: Enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability.[4]

-

The Methyl Carboxylate Group: Provides a key handle for synthetic modification, allowing for the facile generation of diverse analogues, such as amides, which are crucial for probing structure-activity relationships (SAR).

This guide will explore how these components work in concert to create a molecular framework with significant potential for the development of novel therapeutics.

B-01: Physicochemical Properties and Reactivity of the Core Scaffold

The reactivity of the this compound scaffold is governed by the interplay of the electron-donating sulfur atom and the electron-withdrawing trifluoromethyl and carboxylate groups. This substitution pattern directs further chemical modifications.

-

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene.[1] However, the presence of the two electron-withdrawing groups at positions 3 and 5 deactivates the ring, making these reactions more challenging. The most likely position for electrophilic attack would be the C4 position, and to a lesser extent, the C2 position.

-

Nucleophilic Aromatic Substitution: While less common for thiophenes, the electron-deficient nature of this particular scaffold could potentially allow for nucleophilic aromatic substitution reactions under specific conditions, particularly at the C5 position bearing the CF3 group.

-

Modification of the Carboxylate: The methyl ester at the C3 position is a prime site for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides, or converted to other functional groups.

C-01: General Synthetic Strategies

The synthesis of this compound and its subsequent derivatization can be approached through several established synthetic routes.

C-01-P1: Synthesis of the Core Scaffold

A common strategy for constructing the thiophene ring is through the Gewald aminothiophene synthesis or related multi-component reactions. However, for this specific substitution pattern, a more tailored approach is often necessary, potentially involving the cyclization of appropriately substituted precursors or the direct trifluoromethylation of a pre-formed thiophene ring.

C-01-P2: Key Derivatization Pathways

The true value of this scaffold lies in its potential for diversification. The following diagram illustrates the primary pathways for creating analogues.

Caption: Key synthetic derivatization pathways for the core scaffold.

D-01: Biological Significance and Structure-Activity Relationships (SAR)

Derivatives of trifluoromethyl-substituted thiophenes have shown promise in a range of therapeutic areas. A notable example is the development of potent and selective inhibitors of monoamine oxidase B (MAO-B) based on a related 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide scaffold.[6] These compounds have demonstrated potential for improving memory and cognition.[6]

The general SAR for this class of compounds often reveals the following trends:

-

Amide Substituent: The nature of the R-group in the amide derivatives is critical for target engagement and can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

-

Thiophene Ring Substituents: Additional substituents on the thiophene ring can influence the molecule's conformation and electronic properties, providing another avenue for optimization.

-

Isomeric Position: The relative positions of the trifluoromethyl and carboxylate/carboxamide groups are crucial. The 3,5-substitution pattern provides a specific vector for the substituents that will be key to how the molecule fits into a target's binding site.

| Derivative Class | General Structure | Reported Biological Activity | Key SAR Insights |

| Thiophene-2-carboxamides | 5-(CF3-Pyrazolyl)-Thiophene-2-carboxamide | MAO-B Inhibition | The specific amide substituent is crucial for potency and selectivity.[6] |

| Thienopyrimidines | Fused Thiophene-Pyrimidine systems | Anticancer | Activity is sensitive to substituents on both the thiophene and pyrimidine rings.[1] |

| 2-Amino-3-carboxylate Thiophenes | 5-Alkyl-2-amino-3-carboxylate Thiophene | Anticancer | Longer alkyl chains at the 5-position can increase antiproliferative activity.[1] |

E-01: Experimental Protocol: Synthesis of a Representative Amide Derivative

This section provides a detailed, two-step protocol for the synthesis of a representative amide derivative from the core ester.

E-01-P1: Step 1 - Hydrolysis of this compound

Objective: To convert the methyl ester to the corresponding carboxylic acid, making it available for amide coupling.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H2O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 5-(trifluoromethyl)thiophene-3-carboxylic acid.

E-01-P2: Step 2 - Amide Coupling

Objective: To couple the carboxylic acid with a primary or secondary amine to form the desired amide derivative.

Materials:

-

5-(trifluoromethyl)thiophene-3-carboxylic acid (from Step 1)

-

Desired amine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the 5-(trifluoromethyl)thiophene-3-carboxylic acid (1.0 eq) in DMF.

-

Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure amide derivative.

Caption: Workflow for the two-step synthesis of an amide derivative.

F-01: Future Directions and Outlook

The this compound scaffold and its derivatives represent a fertile ground for future drug discovery efforts. The synthetic accessibility and the proven impact of the trifluoromethyl group on pharmacokinetic and pharmacodynamic properties make this an attractive starting point for new projects.